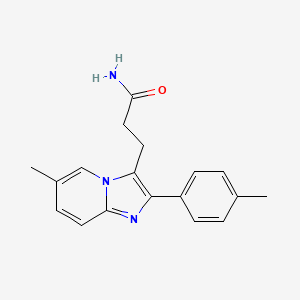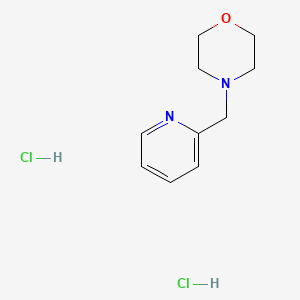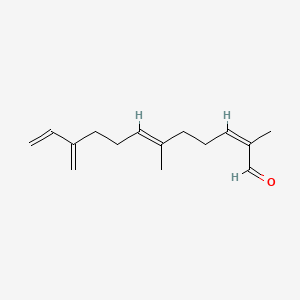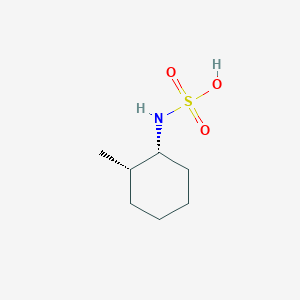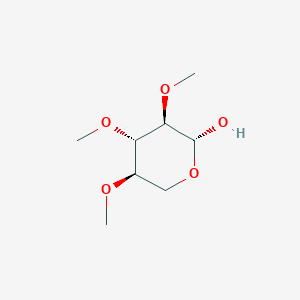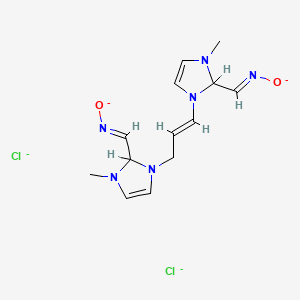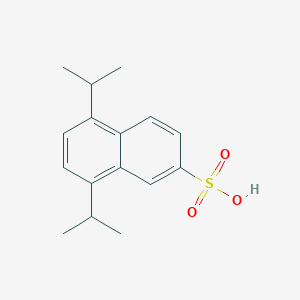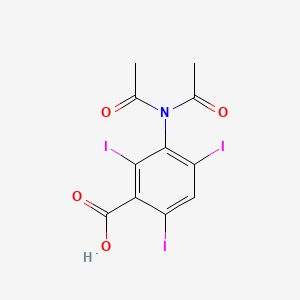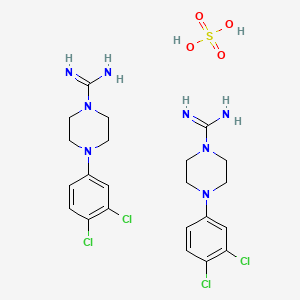
Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a urea moiety, a diethylaminoethyl group, a methyl group, and a phenoxyethyl group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(2-(diethylamino)ethyl)-1-methylurea with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Phenoxyethanol: Shares the phenoxyethyl group but lacks the urea and diethylaminoethyl moieties.
Diethylamine: Contains the diethylamino group but lacks the urea and phenoxyethyl components.
Methylurea: Contains the urea and methyl groups but lacks the diethylaminoethyl and phenoxyethyl moieties.
Uniqueness
Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
102433-20-5 |
|---|---|
分子式 |
C16H28ClN3O2 |
分子量 |
329.9 g/mol |
IUPAC名 |
3-[2-(diethylamino)ethyl]-1-methyl-1-(2-phenoxyethyl)urea;hydrochloride |
InChI |
InChI=1S/C16H27N3O2.ClH/c1-4-19(5-2)12-11-17-16(20)18(3)13-14-21-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3,(H,17,20);1H |
InChIキー |
XVHORLAPWXVEOT-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)N(C)CCOC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


